molecular formula C10H2BrF5N2O B13701742 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13701742
M. Wt: 341.03 g/mol
InChI Key: MVIFGDZPGXTNBN-UHFFFAOYSA-N
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Description

MFCD33022718, also known as 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde, is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a bromine atom, a perfluorophenyl group, and an imidazole ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of an imidazole derivative followed by the introduction of the perfluorophenyl group. The final step involves the formylation of the imidazole ring to introduce the carbaldehyde group. Industrial production methods for this compound often employ optimized reaction conditions to ensure high yield and purity, making use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and perfluorophenyl groups enhance its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:

    4-(Perfluorophenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and binding properties.

    5-Bromoimidazole-2-carbaldehyde: Lacks the perfluorophenyl group, which affects its hydrophobicity and interaction with biological targets.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Contains a phenyl group instead of a perfluorophenyl group, leading to differences in electronic properties and reactivity.

The presence of both the bromine atom and the perfluorophenyl group in this compound makes it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C10H2BrF5N2O

Molecular Weight

341.03 g/mol

IUPAC Name

5-bromo-4-(2,3,4,5,6-pentafluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H2BrF5N2O/c11-10-9(17-2(1-19)18-10)3-4(12)6(14)8(16)7(15)5(3)13/h1H,(H,17,18)

InChI Key

MVIFGDZPGXTNBN-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=C(N1)Br)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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